molecular formula C17H11BrClN3S B2480833 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1226442-90-5

2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile

Cat. No.: B2480833
CAS No.: 1226442-90-5
M. Wt: 404.71
InChI Key: VJVZDJSMIGBWBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile is a complex organic compound featuring a unique structure with both bromine and chlorine substituents on an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the introduction of the bromine and chlorine substituents. The final step involves the thiolation of the imidazole ring with acetonitrile.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide or potassium thiolate can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

    Industry: Could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its imidazole ring and halogen substituents. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

  • 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)ethanol
  • 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)propane

Uniqueness: The presence of both bromine and chlorine substituents on the imidazole ring, along with the thiolated acetonitrile group, makes 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile unique

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClN3S/c18-13-6-4-12(5-7-13)16-11-21-17(23-9-8-20)22(16)15-3-1-2-14(19)10-15/h1-7,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVZDJSMIGBWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=CN=C2SCC#N)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.